molecular formula C8H15NO B163612 (r)-2-Hydroxy-2-methyl-heptanenitrile CAS No. 135362-75-3

(r)-2-Hydroxy-2-methyl-heptanenitrile

Cat. No. B163612
CAS RN: 135362-75-3
M. Wt: 141.21 g/mol
InChI Key: QAXOKMZVYDLXEW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(r)-2-Hydroxy-2-methyl-heptanenitrile is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as (r)-HMHN and is a chiral molecule that has both hydroxyl and nitrile functional groups.

Mechanism of Action

The mechanism of action of (r)-HMHN is not well understood. However, it is believed that the hydroxyl and nitrile functional groups of (r)-HMHN may interact with biological molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
(r)-HMHN has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. In vitro studies have shown that (r)-HMHN can scavenge free radicals and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that (r)-HMHN can inhibit tumor growth in mice.

Advantages and Limitations for Lab Experiments

One advantage of using (r)-HMHN in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. However, (r)-HMHN is a relatively new compound, and its synthesis and purification methods are still being optimized. Additionally, further studies are needed to fully understand the mechanism of action of (r)-HMHN and its potential applications.

Future Directions

There are several future directions for research on (r)-HMHN. One direction is to further elucidate the mechanism of action of (r)-HMHN and its potential applications in medicinal chemistry, organic synthesis, and materials science. Another direction is to optimize the synthesis and purification methods of (r)-HMHN to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and toxicity of (r)-HMHN.

Synthesis Methods

The synthesis of (r)-HMHN can be achieved through a multi-step reaction process that involves the use of various reagents. The first step involves the reaction of 2-methylheptanal with sodium cyanide to form 2-methylheptanenitrile. The second step involves the reduction of the nitrile group to a primary amine using hydrogen gas and a palladium catalyst. The final step involves the resolution of the racemic mixture to obtain the desired (r)-HMHN enantiomer.

Scientific Research Applications

(r)-HMHN has shown potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, (r)-HMHN has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals. In organic synthesis, (r)-HMHN has been used as a starting material for the synthesis of other chiral compounds. In materials science, (r)-HMHN has been studied for its potential as a chiral dopant in liquid crystal displays.

properties

CAS RN

135362-75-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(2R)-2-hydroxy-2-methylheptanenitrile

InChI

InChI=1S/C8H15NO/c1-3-4-5-6-8(2,10)7-9/h10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

QAXOKMZVYDLXEW-MRVPVSSYSA-N

Isomeric SMILES

CCCCC[C@](C)(C#N)O

SMILES

CCCCCC(C)(C#N)O

Canonical SMILES

CCCCCC(C)(C#N)O

synonyms

(R)-2-HYDROXY-2-METHYL-HEPTANENITRILE

Origin of Product

United States

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